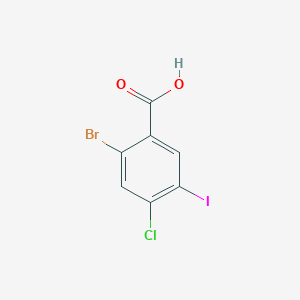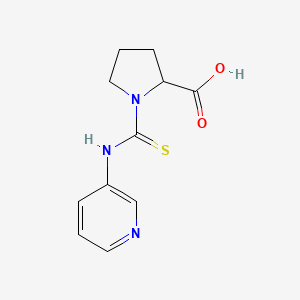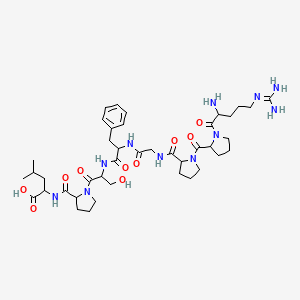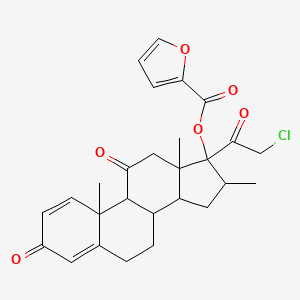![molecular formula C8H11NO2 B12319515 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/structure/B12319515.png)
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[310]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI) is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart significant biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives typically involves metal-catalyzed cyclization reactions. One common method is the cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions. For example, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported to produce 3-Azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . This method is practical for large-scale synthesis and provides a wide spectrum of derivatives.
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
3-Azabicyclo[3.1.0]hexane-2,4-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its target .
相似化合物的比较
3-Azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential as antitumor agents.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of 3-Azabicyclo[3.1.0]hexane-2,4-dione.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c1-4(2)8-3-5(8)6(10)9-7(8)11/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChI 键 |
NYBCAASYDQOKAL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C12CC1C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)


![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)

![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)

![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)
![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)


